Sodium hexachloroiridate(III) hydrate (Na3IrCl6 · xH2O, CAS 123334-23-6) is a highly soluble, water-stable coordination complex serving as a critical source of iridium(III) for advanced catalyst synthesis, electrodeposition, and materials science. Unlike highly acidic or insoluble iridium sources, this neutral salt provides a stable [IrCl6]3- anion that is easily processable in aqueous and polar organic media. It is widely procured as a primary precursor for synthesizing iridium oxide (IrO2) nanoparticles, single-atom catalysts (SACs), and bimetallic alloys for the oxygen evolution reaction (OER) and photocatalysis. Its defined +3 oxidation state and high solubility make it a highly reproducible starting material for precision manufacturing and frontier energy research .
Substituting Sodium hexachloroiridate(III) with generic alternatives like anhydrous Iridium(III) chloride (IrCl3), Sodium hexachloroiridate(IV) (Na2IrCl6), or Hexachloroiridic acid (H2IrCl6) introduces severe processability and compatibility issues. Anhydrous IrCl3 is notoriously insoluble in water, rendering it useless for standard aqueous impregnation or electrodeposition workflows. Conversely, while Ir(IV) salts like Na2IrCl6 are highly soluble, the +4 oxidation state is strongly oxidizing and can prematurely degrade organic ligands, carbon supports, or structure-directing agents during wet-chemical synthesis. Furthermore, the use of H2IrCl6 introduces high acidity that can etch or dissolve pH-sensitive catalyst supports such as perovskites and metal oxyhalides. Procurement must specifically target Na3IrCl6 when a non-oxidizing, pH-neutral, and highly soluble Ir(III) source is required .
For wet-chemical synthesis and electrodeposition, precursor solubility is paramount. Anhydrous IrCl3 is practically insoluble in water and requires harsh conditions or extended refluxing to dissolve, often resulting in undefined polymeric species. In contrast, Na3IrCl6 hydrate dissolves readily in water and polar organic solvents (such as ethanol and ethylene glycol) to yield stable, monomeric [IrCl6]3- solutions. This ensures uniform metal dispersion during catalyst loading, a critical factor for achieving high-performance single-atom catalysts and uniform thin films.
| Evidence Dimension | Aqueous processability and dissolution behavior |
| Target Compound Data | Na3IrCl6 hydrate: Rapidly soluble in water at room temperature, forming stable [IrCl6]3- monomers |
| Comparator Or Baseline | IrCl3 (anhydrous): Highly insoluble in water; requires aggressive conditions to solubilize |
| Quantified Difference | Complete dissolution vs. practical insolubility under standard ambient aqueous conditions |
| Conditions | Ambient aqueous solution preparation for catalyst impregnation |
Buyers formulating aqueous inks, electroplating baths, or impregnation solutions must select Na3IrCl6 to ensure complete dissolution and reproducible metal loading.
When synthesizing carbon-supported Ir single-atom catalysts (SACs) or using easily oxidized organic templates, the choice of Ir oxidation state dictates the yield and structural integrity of the support. Ir(IV) precursors like Na2IrCl6 are strong oxidants that can attack carbonaceous supports or organic ligands. Na3IrCl6 provides a stable Ir(III) center that resists premature reduction or parasitic oxidation of the support matrix. For example, the synthesis of Ir-SACs on mesoporous carbon nanospheres successfully utilizes Na3IrCl6 to achieve high metal loading (up to 1.82 wt.%) without degrading the carbon architecture, enabling peak current densities of 30.6 mA cm-2 for formic acid oxidation [1].
| Evidence Dimension | Support integrity and metal loading capacity |
| Target Compound Data | Na3IrCl6 (Ir(III)): Enables up to 1.82 wt.% single-atom Ir loading on carbon without support degradation |
| Comparator Or Baseline | Ir(IV) salts (e.g., Na2IrCl6): High risk of parasitic redox reactions with carbon supports |
| Quantified Difference | Stable +3 oxidation state prevents unwanted support oxidation, maximizing active site density |
| Conditions | Wet-chemical synthesis of single-atom catalysts on carbon nanospheres |
Procurement for carbon-supported catalyst manufacturing should prioritize Na3IrCl6 to prevent support degradation and ensure high atom utilization.
The deposition of Ir co-catalysts onto advanced semiconductor supports (e.g., Bi4NbO8Cl or perovskites) requires mild pH conditions. Hexachloroiridic acid (H2IrCl6), a common alternative, yields highly acidic solutions that can etch or dissolve these sensitive metal oxide/oxyhalide structures. Na3IrCl6 acts as a neutral salt precursor, allowing for spontaneous adsorption or photodeposition of Ir species without altering the pH drastically. This enables the successful loading of Ir onto Bi4NbO8Cl for efficient water splitting, preserving the crystalline integrity of the support that would otherwise be compromised by acidic precursors [1].
| Evidence Dimension | Precursor solution acidity and support preservation |
| Target Compound Data | Na3IrCl6: Forms near-neutral aqueous solutions, preserving acid-sensitive supports |
| Comparator Or Baseline | H2IrCl6: Forms highly acidic solutions (pH < 1 at typical concentrations), causing support etching |
| Quantified Difference | Neutral vs. highly acidic precursor environment |
| Conditions | Aqueous deposition of Ir co-catalysts on Bi-based oxyhalide photocatalysts |
Buyers working with advanced, acid-sensitive metal oxides or MOFs must use Na3IrCl6 to prevent structural collapse during metal loading.
The synthesis of bimetallic Ir-alloys (e.g., IrCu3) via galvanic replacement relies on the controlled reduction of the Ir precursor by a sacrificial template (like Cu nanoparticles). Na3IrCl6 is highly effective in this role because it is soluble in ethylene glycol and possesses an appropriate reduction potential to smoothly replace Cu atoms without causing rapid, uncontrolled precipitation. This controlled kinetics allows for the formation of highly active Ir-based multimetallic aerogels or alloys, which are critical for acidic oxygen evolution reaction (OER) electrocatalysis[1].
| Evidence Dimension | Galvanic replacement compatibility |
| Target Compound Data | Na3IrCl6: Smoothly undergoes galvanic replacement with Cu templates in ethylene glycol at 150 °C |
| Comparator Or Baseline | Insoluble Ir salts: Fail to participate homogeneously in galvanic replacement |
| Quantified Difference | Enables the formation of uniform IrCu3 alloys vs. heterogeneous phase separation |
| Conditions | Polyol synthesis (ethylene glycol) at 150 °C for bimetallic alloy formation |
For the procurement of precursors intended for bimetallic or core-shell nanoparticle synthesis, Na3IrCl6 offers the ideal solubility and redox kinetics.
Due to its stable Ir(III) oxidation state, Na3IrCl6 is the preferred precursor for loading isolated iridium atoms onto carbon nanospheres or graphene, avoiding the oxidative damage caused by Ir(IV) salts [1].
Its high aqueous solubility and neutral character make Na3IrCl6 an ideal electrolyte component for the galvanostatic or potentiostatic electrodeposition of durable, nanocrystalline IrO2 coatings on titanium substrates .
Na3IrCl6 is critical for photodeposition or wet-impregnation of Ir onto acid-sensitive metal oxides, perovskites, and oxyhalides (like Bi4NbO8Cl), where acidic precursors like H2IrCl6 would cause structural degradation [2].
The high solubility of Na3IrCl6 in ethylene glycol allows for precise, controlled galvanic replacement reactions, making it the precursor of choice for manufacturing Ir-Cu, Ir-Ni, or Ir-Co alloy nanoparticles for advanced fuel cell and electrolyzer applications [3].